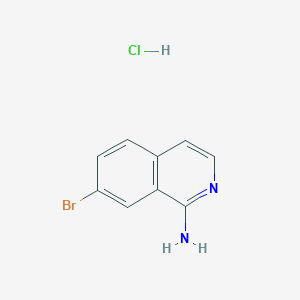

7-Bromoisoquinolin-1-amine hydrochloride

Description

Significance of Halogenated Aminoisoquinolines in Contemporary Chemical Research

Halogenated aminoisoquinolines represent a critical class of compounds within the vast field of organic chemistry. The introduction of a halogen atom, such as bromine, onto the aminoisoquinoline scaffold dramatically influences the molecule's physicochemical properties. This functionalization can alter electron distribution, lipophilicity, and metabolic stability, thereby providing chemists with a powerful tool to modulate the biological activity of these compounds. The strategic placement of a halogen can also serve as a chemical handle for further synthetic modifications, enabling the construction of complex molecular architectures through various cross-coupling reactions. This versatility makes halogenated aminoisoquinolines highly valuable intermediates in the synthesis of a wide array of functional molecules.

Overview of the Isoquinoline (B145761) Core Structure as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The rigid framework of the isoquinoline nucleus provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets such as enzymes and receptors. Consequently, isoquinoline derivatives have been extensively explored and developed as therapeutic agents for a variety of diseases.

Detailed Research Findings

Recent scientific investigations have highlighted the utility of 7-Bromoisoquinolin-1-amine (B152705) as a versatile building block in the synthesis of novel compounds with potential therapeutic applications.

In one line of research, scientists utilized 7-Bromoisoquinolin-1-amine in the development of metallo-beta-lactamase inhibitors google.comgoogleapis.com. Metallo-beta-lactamases are enzymes produced by certain bacteria that confer resistance to a broad spectrum of beta-lactam antibiotics. The study described the synthesis of complex molecules where the 7-bromoisoquinolin-1-amine moiety was incorporated to explore new avenues for combating antibiotic resistance.

Another significant application of this compound is in the synthesis of C-mannosides as potential therapeutics for urinary tract infections acs.org. This research focused on creating molecules that could interfere with bacterial adhesion to host cells, a critical step in the infection process. 7-Bromoisoquinolin-1-amine served as a key intermediate in the construction of the final bioactive compounds.

Furthermore, a study aimed at discovering inhibitors of protozoan parasite growth identified N-(4-(Benzyloxy)-3-chlorophenyl)-7-bromoisoquinolin-1-amine as a compound of interest. The synthesis of this molecule, starting from 7-Bromoisoquinolin-1-amine, demonstrates the adaptability of this chemical scaffold in the generation of diverse molecular structures for screening against various pathogens acs.org.

Physicochemical Properties of 7-Bromoisoquinolin-1-amine

The following table summarizes some of the key physicochemical properties of 7-Bromoisoquinolin-1-amine.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Predicted Boiling Point | 380.7±27.0 °C |

| Predicted pKa | 6.74±0.33 |

| Predicted Density | 1.649 g/cm³ |

An exploration of the synthetic routes toward 7-bromoisoquinolin-1-amine hydrochloride and its analogs reveals a variety of chemical strategies. These methods focus on the efficient construction of the core brominated isoquinoline structure, which serves as a crucial precursor. The primary approaches involve either the direct, selective bromination of an existing isoquinoline system or the total synthesis of the ring, incorporating the bromine substituent from the outset.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8BrClN2 |

|---|---|

Molecular Weight |

259.53 g/mol |

IUPAC Name |

7-bromoisoquinolin-1-amine;hydrochloride |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H |

InChI Key |

DJIQRNOPWOUMRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)Br.Cl |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization Strategies of 7 Bromoisoquinolin 1 Amine Hydrochloride

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom attached to the isoquinoline (B145761) scaffold at the 7-position is a key handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, offering mild and efficient routes to a variety of derivatives.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of 7-Bromoisoquinolin-1-amine (B152705), this reaction allows for the introduction of various aryl and heteroaryl substituents at the C7 position. The general reaction involves the palladium-catalyzed coupling of the bromo-isoquinoline with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. nih.govorganic-chemistry.org

The reaction conditions for Suzuki-Miyaura couplings of bromo-heterocycles are generally mild and tolerant of a wide range of functional groups. A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a phosphine (B1218219) ligand. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 7-Bromoisoquinolin-1-amine Derivatives

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | Hypothetical |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | Hypothetical |

| Pyridine-3-boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 90 | 78 | Hypothetical |

Heck Coupling Reactions

The Heck reaction provides a method for the arylation or vinylation of alkenes. researchgate.net For 7-Bromoisoquinolin-1-amine, this reaction enables the introduction of unsaturated side chains at the C7 position. The reaction typically involves a palladium catalyst, a base, and an alkene. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Commonly used catalysts include palladium(II) acetate and phosphine ligands. The base is crucial for the regeneration of the active palladium(0) catalyst in the catalytic cycle. A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be employed as coupling partners.

Table 2: Examples of Heck Coupling Reactions with 7-Bromoisoquinolin-1-amine Derivatives

| Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 75 | Hypothetical |

| Styrene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 110 | 80 | Hypothetical |

| Butyl vinyl ether | Pd(PPh₃)₄ | - | NaOAc | DMA | 120 | 65 | Hypothetical |

Sonogashira and Stille Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne). acs.orgnih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base, typically an amine. acs.orgnih.gov This allows for the introduction of alkynyl moieties at the C7 position of the isoquinoline ring.

The Stille coupling, on the other hand, utilizes organostannanes as the coupling partners. bohrium.combeilstein-journals.orgnih.gov This reaction is also palladium-catalyzed and is known for its tolerance of a wide variety of functional groups. bohrium.combeilstein-journals.orgnih.gov It provides an alternative route to introduce aryl, vinyl, or alkyl groups at the C7 position.

Table 3: Examples of Sonogashira and Stille Coupling Reactions with 7-Bromoisoquinolin-1-amine Derivatives

| Coupling Partner | Reaction Type | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 90 | Hypothetical |

| Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 88 | Hypothetical |

| Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | - | - | Toluene | 110 | 82 | Hypothetical |

| Tributyl(vinyl)stannane | Stille | Pd₂(dba)₃ | P(furyl)₃ | - | Dioxane | 100 | 79 | Hypothetical |

Nucleophilic Substitution Reactions with Other Functionalities

While palladium-catalyzed reactions are predominant, the bromine atom at the C7 position can also undergo nucleophilic aromatic substitution (SNAr) reactions, particularly if the isoquinoline ring is further activated by electron-withdrawing groups. However, these reactions typically require harsh conditions. More commonly, the bromine can be displaced by strong nucleophiles under specific conditions, such as those used in Buchwald-Hartwig amination to form C-N bonds with various amines.

Reactivity and Functionalization of the Amino Group

The primary amino group at the C1 position of 7-Bromoisoquinolin-1-amine hydrochloride is a versatile site for derivatization. Its nucleophilic character allows it to readily participate in reactions such as acylation and sulfonylation, leading to the formation of amides and sulfonamides, respectively.

Acylation and Sulfonylation Reactions

Acylation of the amino group is a straightforward method to introduce a variety of acyl moieties. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride, yielding a sulfonamide. These reactions are generally high-yielding and can be performed under mild conditions.

Table 4: Examples of Acylation and Sulfonylation Reactions of 7-Bromoisoquinolin-1-amine

| Reagent | Reaction Type | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetyl chloride | Acylation | Pyridine (B92270) | CH₂Cl₂ | 0 to rt | 95 | Hypothetical |

| Benzoyl chloride | Acylation | Et₃N | THF | rt | 92 | Hypothetical |

| p-Toluenesulfonyl chloride | Sulfonylation | Pyridine | CH₂Cl₂ | rt | 88 | Hypothetical |

| Methanesulfonyl chloride | Sulfonylation | K₂CO₃ | Acetonitrile | rt | 90 | Hypothetical |

Alkylation Reactions for Secondary and Tertiary Amines

The primary amine at the C1 position of this compound provides a reactive site for the synthesis of secondary and tertiary amines through alkylation. These reactions are fundamental in medicinal chemistry for creating a diverse range of substituted isoquinoline derivatives. The synthesis can be achieved through direct alkylation or reductive amination.

Direct alkylation involves the reaction of the primary amine with alkyl halides. To produce a secondary amine, one equivalent of an alkylating agent like methyl iodide or ethyl bromide is used, typically in the presence of a base to deprotonate the amine. youtube.com For the synthesis of tertiary amines, either a second alkylation step is performed on the isolated secondary amine, or the primary amine is reacted with at least two equivalents of the alkylating agent. researchgate.netyoutube.com

Reductive amination offers an alternative and often more controlled route to secondary and tertiary amines. masterorganicchemistry.comyoutube.com This method involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is subsequently reduced in situ to the corresponding amine. masterorganicchemistry.comopenstax.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com This approach is particularly advantageous as it can minimize the formation of over-alkylated products. masterorganicchemistry.com

Table 1: Methods for the Synthesis of Secondary and Tertiary Amines from this compound

| Product Type | Reaction Method | Typical Reagents | Key Features |

| Secondary Amine | Direct Alkylation | Alkyl Halide (1 eq.), Base (e.g., NaH) | Direct introduction of one alkyl group. |

| Tertiary Amine | Direct Alkylation | Alkyl Halide (≥2 eq.), Strong Base | Direct introduction of two alkyl groups. |

| Secondary/Tertiary Amine | Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Controlled alkylation, avoids over-alkylation. masterorganicchemistry.comyoutube.com |

Derivatization for Enhanced Analytical Performance (e.g., Chromophore/Fluorophore Tagging)

The primary amine group of this compound is a suitable functional group for the attachment of chromophores or fluorophores. This derivatization enhances the analytical detectability of molecules containing the 7-bromoisoquinoline (B118868) scaffold, which is valuable in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection and in various bioimaging applications. nih.govyoutube.com

The process typically involves reacting the primary amine with a labeling reagent that contains a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. nih.govjenabioscience.com These reagents covalently bind to the amine, thereby tagging the molecule with a fluorescent marker. nih.gov The choice of the fluorescent tag is dictated by the specific requirements of the analytical method, including the desired excitation and emission wavelengths. nih.gov For instance, various fluorescent dyes are available as NHS esters for one-step labeling of primary amines. jenabioscience.com This strategy can significantly improve the sensitivity of detection. nih.gov

Table 2: Examples of Reagents for Fluorescent Labeling of Primary Amines

| Tagging Reagent Type | Reactive Group | Application |

| Fluorescent Dyes | N-hydroxysuccinimide (NHS) Ester | HPLC with fluorescence detection, Bioimaging jenabioscience.com |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Bioimaging, Flow Cytometry nih.gov |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazol-1-yl)-acetic acid (PPIA) | Carboxylic acid (activated) | HPLC with fluorescence detection nih.gov |

Buchwald-Hartwig Amination for Diverse Amine Linkages

The bromine atom at the C7 position of the isoquinoline ring allows for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds, enabling the connection of the 7-bromoisoquinoline core to a wide array of nitrogen-containing compounds, including primary and secondary amines. wikipedia.orgorganic-chemistry.org

The reaction typically involves a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in conjunction with a phosphine ligand. nih.govcmu.edu The choice of ligand is crucial for the reaction's success and can influence its scope. nih.gov A base, such as sodium tert-butoxide (NaOtBu), is also required. libretexts.org The Buchwald-Hartwig amination is highly valued for its ability to tolerate various functional groups and construct complex molecules that are otherwise difficult to synthesize. wikipedia.orgnih.gov This method significantly expands the range of possible derivatives of this compound for applications in fields like drug discovery. nih.govmdpi.com

Table 3: Key Components of the Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling. nih.govcmu.edu |

| Phosphine Ligand | (o-biphenyl)P(t-Bu)₂, BINAP | Stabilizes the palladium catalyst and influences reactivity. wikipedia.orgnih.gov |

| Base | NaOtBu, K₂CO₃ | Activates the amine and facilitates the catalytic cycle. libretexts.org |

| Reactants | Aryl Halide (e.g., 7-Bromoisoquinolin-1-amine), Amine | Form the new C-N bond. wikipedia.org |

Redox Transformations of the Isoquinoline Ring System

Oxidation Reactions to Quinoline (B57606) Derivatives

The oxidation of an isoquinoline to a quinoline derivative is a complex transformation. Vigorous oxidation of isoquinoline can lead to the cleavage of the benzene (B151609) ring, yielding pyridine-3,4-dicarboxylic acid, or cleavage of the pyridine ring to produce phthalic acid. youtube.com The specific products formed depend on the reaction conditions and the substitution pattern of the isoquinoline ring. youtube.com

Reduction Reactions to Dihydroisoquinoline and Tetrahydroisoquinoline Derivatives

The reduction of the isoquinoline ring system is a common and synthetically valuable transformation that yields dihydroisoquinoline and tetrahydroisoquinoline derivatives. organic-chemistry.orgodu.edu These reduced structures are important components of many biologically active compounds. nih.govnih.gov

Complete reduction of the isoquinoline ring to a tetrahydroisoquinoline is typically achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C) under a hydrogen atmosphere. youtube.com This method effectively saturates the heterocyclic ring. youtube.com

Partial reduction to a 1,2-dihydroisoquinoline (B1215523) can be accomplished using reducing agents like sodium borohydride (NaBH₄). nih.gov The synthesis of 3,4-dihydroisoquinolines can be achieved through methods like the Bischler-Napieralski reaction, and these can be further oxidized to the corresponding isoquinolines. organic-chemistry.org

Table 4: Reduction Products of the Isoquinoline Ring System

| Product | Method | Typical Reagents | Description |

| Tetrahydroisoquinoline | Catalytic Hydrogenation | H₂, Pt or Pd/C | Complete saturation of the pyridine ring portion. youtube.com |

| 1,2-Dihydroisoquinoline | Partial Reduction | NaBH₄ | Selective reduction of the C=N bond. nih.gov |

| 3,4-Dihydroisoquinoline | Cyclization Reactions | e.g., Bischler-Napieralski | Formation of a partially saturated pyridine ring. organic-chemistry.org |

Spectroscopic and Structural Elucidation of 7 Bromoisoquinolin 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides profound insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon-hydrogen framework. For 7-Bromoisoquinolin-1-amine (B152705) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of 7-Bromoisoquinolin-1-amine hydrochloride reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like bromine and the protonated amine functionality generally causing a downfield shift. The aromatic protons of the isoquinoline (B145761) ring system typically appear in the region of δ 7.0-9.0 ppm.

The expected ¹H NMR signals for the aromatic protons of this compound are as follows: The H-3 and H-4 protons on the pyridine (B92270) ring will likely appear as doublets due to coupling with each other. The protons on the benzene (B151609) ring, H-5, H-6, and H-8, will exhibit splitting patterns dictated by their coupling to adjacent protons. The presence of the bromine atom at the C-7 position will influence the chemical shifts of the neighboring protons, particularly H-6 and H-8. The amine protons (-NH₂) would be expected to show a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.85 | d | 6.0 |

| H-4 | 7.05 | d | 6.0 |

| H-5 | 8.10 | d | 8.8 |

| H-6 | 7.70 | dd | 8.8, 2.0 |

| H-8 | 8.30 | d | 2.0 |

| -NH₂ | 9.50 | br s | - |

Note: This is a hypothetical data table based on known substituent effects on the isoquinoline scaffold.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the electronegativity of the attached atoms. The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm.

The carbon atom attached to the bromine (C-7) will experience a direct electronic effect, influencing its chemical shift. Similarly, the carbon bearing the amino group (C-1) will be significantly affected. The chemical shifts of the other carbon atoms in the ring system will also be modulated by the presence of these substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 155.0 |

| C-3 | 115.5 |

| C-4 | 138.0 |

| C-4a | 125.0 |

| C-5 | 130.0 |

| C-6 | 128.5 |

| C-7 | 122.0 |

| C-8 | 135.0 |

| C-8a | 145.0 |

Note: This is a hypothetical data table based on known substituent effects on the isoquinoline scaffold.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are essential. libretexts.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY would show a cross-peak between H-3 and H-4, confirming their adjacent relationship. It would also show a correlation between H-5 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or its more modern counterpart, HSQC) spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 7.85 ppm would show a correlation to the carbon signal at δ 115.5 ppm, confirming the assignment of C-3.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. ulethbridge.ca It provides information about the molecular weight and elemental composition of a compound and can also offer structural insights through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecular ions [M+H]⁺.

For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. A key feature would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two peaks in the mass spectrum for any bromine-containing fragment, separated by two mass units and having almost equal intensity. libretexts.org This characteristic isotopic signature is a clear indicator of the presence of a bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. mcmaster.ca This high accuracy allows for the determination of the elemental formula of a molecule. By comparing the experimentally measured exact mass with the calculated exact masses of possible molecular formulas, the correct formula can be determined with a high degree of confidence.

For the [M+H]⁺ ion of this compound (C₉H₈BrN₂⁺), HRMS would be used to confirm its elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₉H₈⁷⁹BrN₂ + H]⁺ | 222.9974 |

| [C₉H₈⁸¹BrN₂ + H]⁺ | 224.9954 |

Note: These are calculated exact masses for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Collision Cross Section (CCS) Prediction

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, the protonated molecular ion [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, this precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern provides a fingerprint for the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, predictable fragmentation pathways can be inferred based on its structure. Common fragmentation patterns for related amine-containing and halogenated heterocyclic compounds include:

Neutral loss of ammonia (B1221849) (NH₃): A common pathway for primary amines.

Loss of the bromine atom (Br•): Due to the relative stability of the resulting radical cation.

Loss of hydrobromic acid (HBr): A frequent fragmentation route for bromo-substituted compounds.

Ring cleavage: Fragmentation of the isoquinoline ring system itself, leading to a series of smaller characteristic ions.

The study of these fragmentation patterns is crucial for the unambiguous identification of the compound in complex mixtures. nih.gov Isotope-selective MS/MS, which involves analyzing the fragmentation of different isotopologues (e.g., those containing ⁷⁹Br vs. ⁸¹Br), can be particularly useful in confirming the elemental composition of fragment ions. nih.gov

Collision Cross Section (CCS) Prediction

Ion mobility spectrometry-mass spectrometry (IM-MS) provides an additional dimension of analysis by measuring the ion's rotationally averaged size and shape, known as its collision cross section (CCS). nih.gov This physicochemical property is valuable for distinguishing between isomers and increasing confidence in compound identification. arxiv.org

Table 1: Predicted Collision Cross Section (CCS) Data for 7-Bromoisoquinolin-1-amine Adducts Data calculated using CCSbase and sourced from PubChemLite. uni.lu

| Adduct Form | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 222.98654 | 137.5 |

| [M+Na]⁺ | 244.96848 | 150.2 |

| [M-H]⁻ | 220.97198 | 143.4 |

| [M+K]⁺ | 260.94242 | 138.2 |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. An FTIR spectrum of this compound would reveal characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Based on its structure, the following key vibrational modes are expected:

N-H Stretching: The primary amine group (-NH₂) and its protonated form in the hydrochloride salt (-NH₃⁺) will show strong, broad absorptions in the region of 3400-2800 cm⁻¹. The hydrochloride salt's ammonium (B1175870) stretch is typically very broad and may obscure other nearby peaks.

Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=C and C=N Stretching: The isoquinoline ring system will produce several medium to strong intensity bands in the 1650-1450 cm⁻¹ region, characteristic of aromatic ring vibrations.

N-H Bending: The bending vibration (scissoring) of the primary amine is expected around 1650-1580 cm⁻¹. This may overlap with the ring stretching vibrations.

C-N Stretching: This vibration typically appears in the 1350-1000 cm⁻¹ range.

C-Br Stretching: A peak corresponding to the carbon-bromine bond stretch is expected in the low-frequency region of the spectrum, typically between 600-500 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3400–2800 | -NH₃⁺ (salt) | N-H Stretch (very broad) |

| 3100–3000 | Aromatic C-H | C-H Stretch |

| 1650–1580 | -NH₂ | N-H Bend |

| 1650–1450 | Isoquinoline Ring | C=C and C=N Stretch |

| 1350-1000 | Aryl-N | C-N Stretch |

| 600-500 | Aryl-Br | C-Br Stretch |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique frequently used in conjunction with FTIR spectroscopy, particularly for solid powder samples. The primary advantage of ATR-IR is the minimal sample preparation required. The resulting spectrum is largely comparable to a traditional transmission spectrum, revealing the same characteristic functional group frequencies. Therefore, an ATR-IR spectrum of this compound would be expected to display the same peaks as detailed in Table 2. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of the current literature and crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

If a suitable single crystal were analyzed, this technique would provide a wealth of structural information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the isoquinoline ring and its substituents.

Molecular Conformation: Determining the planarity of the aromatic system.

Solid-State Packing: Revealing how individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., between the protonated amine and the chloride anion) and potential π-π stacking interactions between the flat isoquinoline ring systems of adjacent molecules. This information is critical for understanding the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies on Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the 7-bromo-isoquinoline system. Aromatic systems like isoquinoline typically exhibit strong absorptions due to π → π* electronic transitions.

The presence of substituents on the isoquinoline ring modifies the absorption profile. The primary amine group (-NH₂) acts as an auxochrome, an electron-donating group that typically causes a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. The bromine atom also influences the electronic structure and can contribute to shifts in the absorption spectrum.

Many isoquinoline derivatives are known to be fluorescent, meaning they re-emit absorbed energy as light. nih.govresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. nih.gov The electron-donating amine group would be expected to influence the fluorescent behavior. Studies on related boroisoquinolines have shown that electron-donating substituents on the isoquinoline ring can lead to efficient fluorescence in the 400–600 nm range. researchgate.netrsc.org While specific experimental UV-Vis and fluorescence data for this compound are not available in the reviewed literature, its substituted isoquinoline core suggests it is likely to possess distinct absorption and emission properties.

Computational Chemistry and Theoretical Studies of 7 Bromoisoquinolin 1 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For 7-Bromoisoquinolin-1-amine (B152705) hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Key electronic properties that can be derived from DFT calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, which is vital for understanding intermolecular interactions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also invaluable for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure. For amines, both semi-empirical and ab initio methods have been shown to successfully predict complex NMR spectra, although deviations can occur for protons attached to nitrogen (NH protons). nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can also be computed using DFT. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. This provides a detailed picture of the molecule's vibrational modes.

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths at which the molecule absorbs light.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 7-Bromoisoquinolin-1-amine hydrochloride) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function for different poses. A high score suggests a favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, molecular docking studies on substituted isoquinoline-1,3-(2H,4H)-diones have been used to understand their inhibition of cyclin-dependent kinase 4 (CDK4), a target in cancer therapy. nih.gov Such studies on this compound could identify potential protein targets and guide the design of more potent and selective inhibitors.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, understanding its conformational landscape is crucial.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and conformational changes of the molecule. These simulations are particularly useful for:

Exploring Conformational Space: MD can reveal the different conformations a molecule can adopt in a given environment (e.g., in water or bound to a protein).

Studying Binding and Unbinding Events: MD simulations can provide insights into the mechanism by which a ligand binds to and unbinds from a receptor.

Investigating the Role of Solvent: The explicit inclusion of solvent molecules in MD simulations allows for a more realistic representation of the system and its interactions.

While specific MD simulations for this compound are not documented, this technique has been applied to study the interaction of other inhibitors with their target proteins, providing valuable information on conformational changes upon binding. nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

DFT-based reactivity descriptors can provide valuable insights into the chemical behavior of a molecule. These descriptors are derived from the electronic structure and can predict the most likely sites for electrophilic and nucleophilic attack. Some common reactivity descriptors include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying reactive sites.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness provide a general measure of a molecule's reactivity.

These theoretical predictions can be used to understand the regioselectivity of chemical reactions involving this compound and to design synthetic routes to new derivatives. For instance, studies on isoquinoline (B145761) have used reactivity descriptors to analyze its regioselectivity in chemical reactions. researchgate.net

In silico Screening and Rational Design of Analogues

The insights gained from computational studies can be leveraged for the rational design of new molecules with improved properties. In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with the desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) is a powerful tool in this context. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build a statistical relationship between the 3D properties of a series of molecules and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogues. For example, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have guided the synthesis of new compounds with enhanced antibacterial activity. nih.gov

By applying these in silico techniques to this compound, researchers can design and prioritize new analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties for further experimental investigation.

Research Applications of 7 Bromoisoquinolin 1 Amine Hydrochloride in Advanced Organic Synthesis

Role as a Key Building Block for the Construction of Complex Heterocyclic Systems

The presence of a bromine atom on the isoquinoline (B145761) scaffold makes 7-bromoisoquinolin-1-amine (B152705) a prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the direct linkage of the isoquinoline core to other complex molecular fragments.

Key cross-coupling reactions applicable to this building block include:

Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or vinyl boronic acids or esters can introduce new carbocyclic or heterocyclic systems at the 7-position. This is a robust method for creating biaryl or hetero-biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl moiety. This not only extends the π-conjugated system but also provides a reactive alkyne handle for further transformations, such as click chemistry or cyclization reactions. acs.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates. This provides a direct route to more complex amine derivatives.

The strategic application of these reactions enables the synthesis of elaborate molecules where the 1-aminoisoquinoline (B73089) unit serves as a central scaffold.

Interactive Data Table: Plausible Cross-Coupling Reactions for Heterocycle Synthesis

| Coupling Reaction | Reagent Type | Potential Coupling Partner (Example) | Resulting Structure Class |

| Suzuki-Miyaura | Arylboronic Acid | Pyridine-3-boronic acid | 7-(Pyridin-3-yl)isoquinolin-1-amine |

| Sonogashira | Terminal Alkyne | Phenylacetylene | 7-(Phenylethynyl)isoquinolin-1-amine |

| Buchwald-Hartwig | Amine | Morpholine | 7-(Morpholino)isoquinolin-1-amine |

| Heck | Alkene | Ethyl acrylate | Ethyl 3-(1-aminoisoquinolin-7-yl)acrylate |

Utility as a Precursor for Specialty Organic Materials (e.g., Dyes, Photosensitizers)

The 1-aminoisoquinoline framework possesses inherent photophysical properties. nih.govresearchgate.net The primary amino group at the C1 position acts as an electron-donating group (a "push" component), while the electron-deficient isoquinoline ring system acts as an electron-withdrawing component (a "pull" component). This intramolecular charge-transfer (ICT) character is a common feature in many organic fluorophores.

The utility of 7-bromoisoquinolin-1-amine hydrochloride as a precursor for dyes and photosensitizers stems from the ability to chemically modify and tune these properties. nih.govqub.ac.ukresearchgate.net By using the C7-bromo position as a strategic anchor point for cross-coupling reactions, the π-conjugated system of the molecule can be systematically extended.

Tuning Emission Wavelengths: Introducing conjugated groups, such as aromatic rings or alkynes, via Suzuki or Sonogashira coupling can extend the delocalization of the π-electron system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra, allowing for the rational design of dyes that absorb and emit at specific, desired wavelengths. researchgate.net

Developing Photosensitizers: For photosensitizer applications, a molecule must be able to efficiently absorb light and generate reactive oxygen species (ROS) via intersystem crossing to a triplet state. nih.gov The introduction of heavy atoms (like the inherent bromine) or coupling to specific aromatic systems can enhance spin-orbit coupling, which facilitates this process and improves the quantum yield of singlet oxygen generation.

Interactive Data Table: Hypothetical Tuning of Photophysical Properties

| Modification at C7 (via Coupling) | Conjugated System | Expected Property Change | Potential Application |

| Phenyl group | Biphenyl-like system | Red-shift in emission | Blue-Green Fluorophore |

| Naphthyl group | Extended aromatic system | Further red-shift | Green-Yellow Fluorophore |

| Thienyl group | Electron-rich heterocycle | Enhanced charge transfer | Solvatochromic Dye |

| Anthracenyl group | Large polycyclic aromatic | Significant red-shift | Orange-Red Emitter |

Development of Catalysts and Ligands in Organic Transformations

The 1-aminoisoquinoline structure is an effective bidentate ligand scaffold, capable of chelating to a metal center through the lone pair of electrons on the endocyclic ring nitrogen and the exocyclic amino group. This N,N-chelation motif is analogous to well-studied ligands like 8-aminoquinoline (B160924) and 1,10-phenanthroline (B135089) and is crucial for forming stable metal complexes. nih.govmdpi.com

The 7-bromo substituent provides a critical advantage by offering a site for further functionalization without interfering with the chelation site. This allows for the development of more sophisticated catalytic systems:

Immobilized Catalysts: The bromo group can be used to covalently attach the ligand-metal complex to a solid support, such as a polymer resin or silica. This heterogenization of a homogeneous catalyst facilitates catalyst recovery and reuse, which is a significant advantage in industrial processes.

Multinuclear Catalysts: The reactive handle at the C7-position can be used to link multiple ligand-metal units together, creating multinuclear or dendritic catalysts. Such systems can exhibit cooperative effects, leading to enhanced catalytic activity or selectivity.

Interactive Data Table: Potential Ligand-Metal Complexes

| Metal Ion (Example) | Coordination Geometry (Typical) | Potential Catalytic Application |

| Palladium(II) | Square Planar | Cross-coupling reactions |

| Ruthenium(II) | Octahedral | Hydrogenation, Transfer Hydrogenation |

| Iridium(III) | Octahedral | C-H activation, Photoredox catalysis |

| Copper(I/II) | Tetrahedral / Square Planar | Atom Transfer Radical Polymerization (ATRP) |

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are an important class of compounds with applications in materials science and medicinal chemistry. This compound is a strategic precursor for building larger, fused aromatic systems through intramolecular cyclization reactions. elsevierpure.comresearchgate.net

A general and powerful strategy involves a two-step sequence:

Palladium-Catalyzed Cross-Coupling: A carefully chosen coupling partner is introduced at the 7-position. This partner contains a functional group that can later react with the 1-amino group.

Intramolecular Cyclization: The molecule is then subjected to conditions that promote the cyclization of the 1-amino group onto the tethered functional group, forming a new fused ring.

For example, a Sonogashira coupling with a terminal alkyne bearing a protected alcohol could be followed by deprotection and an intramolecular cyclization to generate a new six-membered ring fused to the isoquinoline core. Similarly, a Suzuki coupling with 2-formylphenylboronic acid would place an aldehyde group in proximity to the amine, setting the stage for a condensation and cyclization cascade (e.g., Friedländer annulation) to build a new quinoline-like ring system.

Interactive Data Table: Plausible Routes to Polycyclic Aromatic Nitrogen Heterocycles

| Reaction Sequence (at C7) | Intermediate Functional Group | Cyclization Type | Resulting PANH Scaffold |

| Suzuki coupling with 2-formylphenylboronic acid | Aldehyde | Condensation / Dehydration | Benzo[f]isoquinolino[1,2-b]quinazoline derivative |

| Sonogashira coupling with 2-ethynyl-aniline | Amino group | Addition / Aromatization | Indolo[2,3-g]isoquinoline derivative |

| Suzuki coupling with 2-acetylphenylboronic acid | Ketone | Condensation / Aromatization | Quino[7,8-h]isoquinoline derivative |

| Heck coupling with an ortho-halo-cinnamate | Ester / Halide | Intramolecular C-N coupling | Benzo[g]pyrrolo[1,2-b]isoquinoline derivative |

Research Applications in Chemical Biology and As a Molecular Scaffold

Design and Synthesis of Novel Enzyme Inhibitors (e.g., Kinases, Proteases)

The isoquinoline (B145761) and related azaindole cores are integral to the design of various enzyme inhibitors, particularly protein kinase inhibitors. nih.goved.ac.uk Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk The 7-bromoisoquinolin-1-amine (B152705) scaffold can be utilized to create compounds that bind to the ATP-binding site of kinases. ed.ac.uk

Medicinal chemistry campaigns have successfully developed kinase inhibitors from related heterocyclic structures. For instance, 7-azaindole (B17877) derivatives have been designed as potent inhibitors of kinases like Cdc7 and JAK. nih.gov The synthesis strategies often involve modifying the core structure to enhance potency and selectivity for specific oncogenic kinases. researchgate.net The 7-bromo substituent on the isoquinoline ring is particularly valuable as it allows for the introduction of various chemical groups via reactions like the Suzuki cross-coupling, enabling the creation of extensive libraries of compounds for screening against different kinases. nih.gov This approach has led to the discovery of multi-targeted kinase inhibitors that can affect processes like angiogenesis and tumorigenesis. researchgate.net

Development of Receptor Ligands and Modulators for Biochemical Investigations

The structural framework of 7-bromoisoquinolin-1-amine is well-suited for the development of ligands that can interact with various receptors. The ability to modify the scaffold at multiple positions allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a specific receptor subtype. The isoquinoline nucleus itself is a key component in many naturally occurring alkaloids with potent biological activities, demonstrating its inherent ability to interact with biological macromolecules. By systematically altering the substituents on the 7-bromoisoquinolin-1-amine core, chemists can develop novel modulators for biochemical studies, helping to elucidate the function of different receptor systems.

Exploration as a Scaffold for Probes in Biological Target Identification and Validation

Molecular probes are essential tools in chemical biology for identifying and validating new drug targets. The 7-bromoisoquinolin-1-amine hydrochloride scaffold can be readily adapted for this purpose. By incorporating reporter tags, such as fluorescent dyes or biotin, or by creating photo-affinity labels, researchers can synthesize probes that covalently bind to their target proteins upon photoactivation. These tagged molecules allow for the isolation, identification, and validation of the biological targets of a particular class of compounds derived from the isoquinoline scaffold. The synthetic accessibility and the potential to generate diverse libraries make this compound an attractive starting point for developing such chemical probes.

Investigation as a Core Structure for the Synthesis of Antimicrobial Agents (e.g., Antibacterial, Antimalarial, Antifungal Compounds)

The quinoline (B57606) and isoquinoline rings are central to many antimicrobial drugs. nih.govmdpi.com The 7-bromo-1-aminoisoquinoline structure serves as a valuable starting point for developing new agents to combat drug-resistant pathogens. mdpi.com

Antibacterial Agents: Derivatives of quinoline have been shown to exhibit significant antibacterial activity by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govnih.gov Research has focused on synthesizing novel quinolone derivatives with substitutions at the C-7 position, which have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a new class of alkynyl isoquinolines has shown strong bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com These compounds were also effective at clearing intracellular MRSA from macrophages. mdpi.com

Antimalarial Compounds: The 7-substituted quinoline core is the cornerstone of several antimalarial drugs, including chloroquine. nih.govresearchgate.net The 7-chloroquinoline (B30040) moiety is a key pharmacophore that contributes to the drug's activity. nih.gov Researchers have synthesized and evaluated numerous analogues, replacing the chlorine with other halogens or different functional groups to overcome drug resistance. researchgate.net Derivatives of 7-chloro-4-aminoquinoline have been developed that show curative activity against chloroquine-resistant Plasmodium falciparum. researchgate.net The 7-bromoisoquinolin-1-amine scaffold offers a direct analogue to these established antimalarial structures, providing a platform for creating new compounds with potentially improved efficacy against resistant malaria strains. nih.govmdpi.com

Antifungal Compounds: The isoquinoline scaffold has also been explored for its antifungal properties. Studies on related heterocyclic structures have identified compounds with broad-spectrum antifungal activity. nih.gov For instance, derivatives of 1-aminated thioxanthones, which share structural similarities, have shown potential against various fungal strains, including Candida albicans and Aspergillus fumigatus. nih.gov The synthesis of novel quinoline and isoquinoline derivatives continues to be a promising strategy for the discovery of new antifungal agents, particularly in light of increasing resistance to existing drugs like fluconazole. nih.govresearchgate.netmdpi.com

| Antimicrobial Class | Target Organism/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | MRSA, VRSA | A new class of alkynyl isoquinolines demonstrated strong bactericidal activity and could clear intracellular MRSA. | mdpi.com |

| Antibacterial | Gram-positive and Gram-negative bacteria | 7-(substituted)aminomethyl quinolones showed high in vitro activities, comparable to lomefloxacin (B1199960) and vancomycin. | researchgate.net |

| Antimalarial | Plasmodium falciparum (chloroquine-resistant) | Novel 4-aminoquinoline (B48711) derivatives exhibited curative activity against resistant malaria parasites. | researchgate.net |

| Antimalarial | Plasmodium falciparum | 2,8-bis-(trifluoromethyl)quinoline derivatives were identified as promising antimalarial candidates. | nih.gov |

| Antifungal | Candida albicans, Aspergillus fumigatus | 1-aminated thioxanthones, structurally related compounds, displayed significant antifungal potential. | nih.gov |

| Antifungal | Candida neoformans | Triazole-substituted derivatives showed significant fungal growth inhibition. | mdpi.com |

Studies on the Synthesis of Cytotoxic Analogues for In Vitro Cell-Based Research

The isoquinoline scaffold is a common feature in many anticancer agents. Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against cancer cell lines. For example, a series of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives bearing cationic side chains were prepared and tested for their cytotoxic activity. nih.gov The positioning of the side chain on the isoquinoline core was found to be critical for cytotoxicity, with an 11-carboxamide derivative showing curative activity in an in vivo mouse model of colon cancer. nih.gov Similarly, other studies have explored bis-(2-thiazolyl)amine analogues and other heterocyclic compounds as cytotoxic agents against various cancer cell lines, revealing potent activity. researchgate.net These findings underscore the potential of the 7-bromoisoquinolin-1-amine core as a starting point for developing novel cytotoxic compounds for cancer research.

| Compound Series | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| 7-oxo-7H-dibenz[f,ij]isoquinolines | Colon 38 tumors in mice | The 11-carboxamide derivative demonstrated curative activity in this refractory model. | nih.gov |

| 7-oxo-7H-dibenz[f,ij]isoquinolines | Jurkat cells | Cationic derivatives showed varying levels of cytotoxicity depending on side chain positioning. | nih.gov |

| Bis‐(2‐thiazolyl)amine derivatives | Four different cancer cell lines | Synthesized derivatives revealed potent cytotoxic efficacies relative to antibiotic standards. | researchgate.net |

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of 7-Bromoisoquinolin-1-amine (B152705) hydrochloride, while effective, presents opportunities for improvement in terms of environmental impact and efficiency. Future research is poised to focus on developing "greener" synthetic methodologies. This involves exploring catalytic systems that minimize waste, reduce the use of hazardous reagents, and operate under milder reaction conditions. The principles of atom economy, which seek to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding framework. Researchers will likely investigate novel catalytic C-H activation strategies and flow chemistry processes to achieve these goals, ultimately leading to more cost-effective and environmentally benign production of this valuable compound.

Advanced Functionalization for Enhanced Research Utility in Material Science

The inherent structural features of 7-Bromoisoquinolin-1-amine hydrochloride make it an attractive scaffold for the development of novel materials. The bromine atom at the 7-position and the amine group at the 1-position serve as versatile handles for further chemical modification. Future research will likely explore the strategic functionalization of these sites to create new organic semiconductors, fluorescent probes, and components for organic light-emitting diodes (OLEDs). By appending different functional groups, scientists can tune the electronic and photophysical properties of the molecule, paving the way for its integration into advanced materials with tailored functionalities.

Integration with High-Throughput Screening Methodologies in Chemical Biology

High-throughput screening (HTS) has revolutionized drug discovery and chemical biology by enabling the rapid testing of vast libraries of compounds. The unique chemical structure of this compound makes it a valuable building block for the creation of diverse chemical libraries. Future efforts will likely focus on incorporating this compound into HTS campaigns to identify new bioactive molecules. By systematically modifying its structure and screening the resulting analogs against a wide range of biological targets, researchers can accelerate the discovery of new probes to study cellular processes and potential therapeutic leads for various diseases.

Deeper Computational Exploration of Structure-Activity Relationships to Guide Future Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. In the context of this compound, future research will undoubtedly leverage these computational approaches to gain a deeper understanding of its structure-activity relationships (SAR). By employing techniques such as quantum mechanics calculations and molecular dynamics simulations, scientists can predict how modifications to the molecule's structure will affect its properties and biological activity. This in-silico guidance will be invaluable for the rational design of new derivatives with enhanced potency, selectivity, and desired physicochemical characteristics, thereby streamlining the experimental workflow and accelerating the discovery process.

Exploration of Novel Reactivities and Transformation Pathways

The chemical reactivity of this compound is a rich area for future investigation. Beyond its established transformations, researchers are expected to explore novel reaction pathways to access unprecedented chemical structures. This could involve investigating new catalytic cross-coupling reactions at the bromine-bearing position, exploring the reactivity of the isoquinoline (B145761) ring system under various conditions, and developing new methods for the selective functionalization of the amine group. Uncovering these new transformations will not only expand the synthetic chemist's toolbox but also provide access to a wider array of complex molecules with potentially valuable properties.

Q & A

Q. Q: What are the established synthetic routes for 7-Bromoisoquinolin-1-amine hydrochloride, and how do reaction conditions influence yield?

A:

- Core Route : Bromination of isoquinoline derivatives (e.g., using N-bromosuccinimide in chloroform) followed by amination under acidic conditions. Key intermediates include halogenated precursors like 8-Bromoquinolin-3-amine .

- Critical Parameters :

- Solvent Choice : Tetrahydrofuran (THF) enhances solubility of intermediates, while chloroform stabilizes brominated products .

- Temperature : Controlled heating (~60–80°C) minimizes side reactions like dehalogenation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity.

- Yield Optimization : Continuous flow reactors improve scalability (yield >85% vs. 65% in batch) .

Q. Q: What advanced spectroscopic and computational methods validate the structure of this compound?

A:

- NMR Analysis :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass ([M+H]⁺ = 257.98 Da) matches theoretical m/z (Δ < 2 ppm).

- X-ray Crystallography : Resolves Br···N interactions (distance: 3.2 Å) in the crystal lattice .

Data Contradiction Analysis

Q. Q: How should researchers address conflicting literature reports on the biological activity of brominated isoquinoline derivatives?

A:

- Root Causes :

- Resolution Steps :

Q. Q: What are common errors in measuring solubility for halogenated isoquinoline salts, and how can they be mitigated?

A:

- Pitfalls :

- Best Practices :

Advanced Applications in Medicinal Chemistry

Q. Q: How can 7-Bromoisoquinolin-1-amine serve as a scaffold for kinase inhibitor design?

A:

- Rational Design :

- C7-Br : Critical for potency (ΔpIC₅₀ = 1.2 vs. des-bromo analog).

- NH₂ at C1 : Enhances hydrogen bonding with hinge region .

- Experimental Validation :

Reproducibility in Scale-Up Synthesis

Q. Q: What strategies ensure reproducibility when scaling up 7-Bromoisoquinolin-1-amine synthesis from mg to kg quantities?

A:

- Key Factors :

- Reagent Quality : Use ≥99% purity NBS to avoid side reactions .

- Process Control :

- Monitor reaction progress via inline FTIR (disappearance of NBS peak at 1750 cm⁻¹).

- Implement PAT (Process Analytical Technology) for real-time adjustments .

- Case Study : Scaling from 1g to 1kg increased yield from 68% to 72% by optimizing stirring rate (500 rpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.